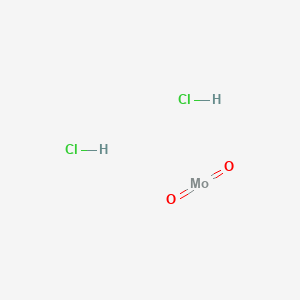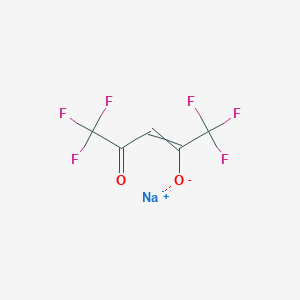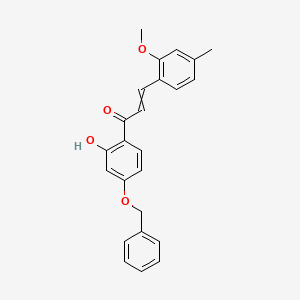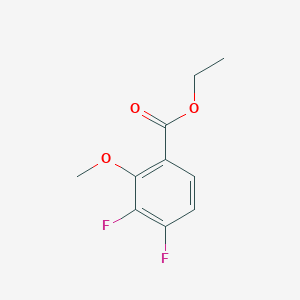
Ethyl 3,4-difluoro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-difluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions, and a methoxy group at the 2 position. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-difluoro-2-methoxybenzoate typically involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3,4-difluoro-2-methoxybenzoic acid.
Reduction: 3,4-difluoro-2-methoxybenzyl alcohol.
Substitution: 3,4-dihydroxy-2-methoxybenzoate or 3,4-diamino-2-methoxybenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-difluoro-2-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in developing new drugs for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3,4-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,4-difluoro-2-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 3,4-difluoro-5-methoxybenzoate: Similar structure but with the methoxy group at the 5 position.
Ethyl 2,3-difluoro-4-methoxybenzoate: Similar structure but with fluorine atoms at the 2 and 3 positions and the methoxy group at the 4 position.
Ethyl 3,4-difluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The combination of fluorine and methoxy groups provides a distinct set of properties that can be exploited in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10F2O3 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
ethyl 3,4-difluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)8(12)9(6)14-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
ABFRRJBUFXQMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




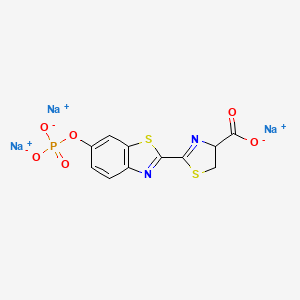
![(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid](/img/structure/B13393549.png)
![6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene](/img/structure/B13393559.png)

![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
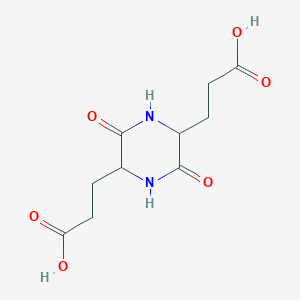
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
